Phenidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

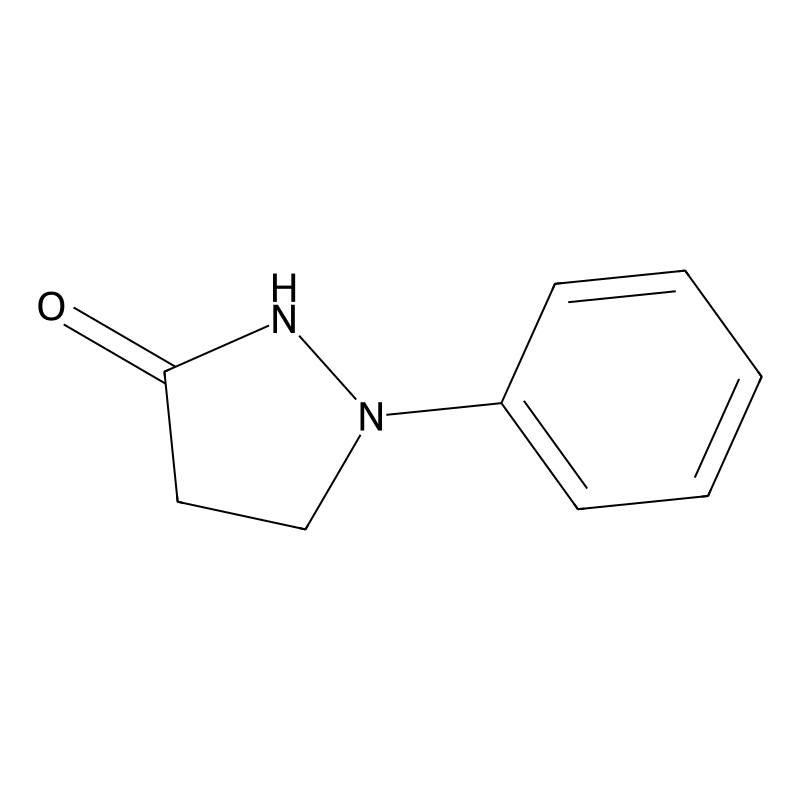

Phenidone, scientifically known as 1-phenyl-3-pyrazolidinone, is an organic compound primarily utilized as a photographic developer. It is notable for its high developing power, being five to ten times more effective than Metol, another commonly used developer. Phenidone is recognized for its low toxicity and minimal skin irritation potential, making it a preferable choice in photographic applications. The compound was first synthesized in 1890, but its reducing properties were not discovered until 1940 by J. D. Kendall at Ilford Limited, with large-scale production commencing in 1951 .

While generally considered less toxic than other developers, phenidone can still cause irritation upon prolonged contact or inhalation []. Always consult safety data sheets (SDS) before handling phenidone and adhere to recommended personal protective equipment (PPE) guidelines.

Note:

- The mechanism of action for phenidone as a photographic developer is well-established, but its potential biological mechanisms are not explored in the context of scientific research.

- Case studies specifically related to phenidone are limited due to its primary application in photography.

- Increased development speed: Compared to traditional developers like metol/hydroquinone, Phenidone-containing formulas allowed for faster development times, which was crucial for certain scientific applications like time-sensitive studies in various fields [].

- Reduced grain: Phenidone helped in achieving finer grain structure in photographic emulsions, leading to sharper and more detailed images crucial for scientific documentation and analysis [].

- Improved control over development: Phenidone offered greater control over the development process, allowing researchers to tailor the development characteristics to specific needs, such as enhancing shadow detail or controlling contrast [].

These advantages made Phenidone a valuable tool for various scientific research applications, particularly in fields like:

- Microscopy: Phenidone-based developers offered high-resolution images of microscopic specimens, crucial for detailed analysis in various biological and medical research areas [].

- Astronomy: The ability to capture faint details in astronomical photographs was essential, and Phenidone-containing developers played a role in achieving this by enhancing image quality.

- Medical imaging: X-ray film development benefitted from the faster processing times and finer grain structure offered by Phenidone-based developers, enabling quicker diagnosis and analysis [].

Potential Research Applications Beyond Photography

While its primary application in scientific research was historical, there are ongoing investigations into potential new uses for Phenidone beyond photography. These include:

- Biomedical research: Studies are exploring the potential use of Phenidone as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors [].

- Material science: Research is ongoing to investigate the potential use of Phenidone in the development of new materials with specific properties, such as improved conductivity or light-emitting capabilities [].

This reaction highlights its role in converting silver ions into silver particles, essential for image formation.

Phenidone can be synthesized through several methods. A common approach involves heating phenyl hydrazine with 3-chloropropanoic acid. Another method includes the reaction of phenyl hydrazine with acrylamide in the presence of potassium hydroxide as a catalyst . The synthesis can be summarized as follows:

- Reactants: Phenyl hydrazine and 3-chloropropanoic acid (or acrylamide).

- Conditions: Heat under controlled conditions.

- Products: Formation of Phenidone.

Phenidone's primary application lies in photography as a developing agent. It is used in both black-and-white and color film development processes due to its effectiveness and low toxicity. Additionally, it finds applications in dental radiology where it serves as a developing agent for radiographic films . Its ability to produce high-quality images makes it valuable in both professional and amateur photography settings.

Several compounds share similarities with Phenidone in terms of their chemical structure and applications in photography. Here are some noteworthy comparisons:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Metol | 4-methylaminophenol | Photographic developer | Higher toxicity compared to Phenidone |

| Hydroquinone | 1,4-dihydroxybenzene | Photographic developer | More effective but more toxic |

| Ascorbic Acid | C6H8O6 | Antioxidant and developer | Natural compound with health benefits |

| Dimezone | 4-(dimethylamino)phenol | Photographic developer | Less common but effective |

Phenidone stands out due to its balance of effectiveness and safety, making it a preferred choice among photographers compared to others like Metol and Hydroquinone, which may pose higher health risks.

The chemical compound phenidone, systematically known as 1-phenyl-3-pyrazolidinone, has a fascinating developmental history spanning over a century [2]. The compound was first prepared in 1890, marking the beginning of its synthetic journey, though the original researchers and specific methodologies remain largely undocumented in contemporary literature [2] [10]. This initial synthesis represented a significant achievement in organic chemistry, establishing the fundamental chemical framework for what would later become a commercially important photographic developer [11].

The most significant breakthrough in phenidone development occurred in 1940 when Dr. J.D. Kendall, working in the laboratories of Ilford Limited, discovered the remarkable photographic reducing properties of this compound [2] [11] [13]. This discovery was particularly noteworthy because phenidone demonstrated five to ten times the developing power of Metol, another commonly used photographic developer [2]. Kendall's research revealed that phenidone functions as a reducing agent, converting to N-phenyl-hydroxypyrazole during the photographic development process [2].

The period between 1890 and 1950 was characterized by limited understanding of the compound's practical applications [9] [11]. Despite being chemically synthesized five decades earlier, phenidone remained largely unutilized until Kendall's groundbreaking research at Ilford Limited [10] [11]. This discovery represented a paradigm shift in photographic chemistry, as researchers recognized the compound's superior performance characteristics compared to existing developing agents [13].

Historical Development Timeline (1890-1950)

| Year | Development | Key Personnel/Institution | Significance |

|---|---|---|---|

| 1890 | First preparation - original synthesis | Unknown researchers | Initial chemical synthesis of the compound |

| 1940 | Discovery of photographic reducing properties by J.D. Kendall at Ilford | J.D. Kendall, Ilford Limited | Discovery of commercial applications in photography |

| 1951 | Large-scale production became feasible | Ilford Limited | Industrial-scale manufacturing begins |

The transition from laboratory curiosity to potential industrial application was gradual but significant [2] [11]. The fifty-year gap between initial synthesis and practical application demonstrates the importance of systematic research in identifying novel applications for existing chemical compounds [10] [13]. This historical pattern reflects broader trends in industrial chemistry, where many compounds remain dormant until specific applications are discovered through targeted research efforts [9].

Modern Industrial Synthesis Protocols

Contemporary phenidone synthesis employs several well-established methodologies, each offering distinct advantages in terms of yield, purity, and scalability [2] [4]. The most widely documented synthesis route involves the reaction of phenyl hydrazine with 3-chloropropanoic acid under controlled heating conditions [2]. This method represents the classical approach to phenidone synthesis and remains fundamentally unchanged from early synthetic protocols [2].

Large-scale industrial production became feasible in 1951, when Ilford Limited successfully developed manufacturing processes capable of meeting commercial demand [2] [11]. The company filed its trademark for phenidone on February 24, 1953, though this trademark has since expired, allowing broader commercial production [2]. The development of industrial-scale synthesis required significant optimization of reaction conditions, purification protocols, and quality control measures [11].

Modern synthesis protocols have evolved to incorporate more sophisticated reaction control and monitoring systems [4]. One particularly effective method involves the use of sodium methoxide in methanol and toluene systems, operating at controlled temperatures between 30-35°C under reflux conditions [4]. This protocol demonstrates superior yields, achieving approximately 75% conversion efficiency with enhanced purity profiles [4].

The general procedure for modern phenidone synthesis begins with the addition of substituted phenyl hydrazine hydrochloride to a mixture of sodium methoxide, anhydrous methanol, and toluene [4]. Subsequently, a solution of α,β-unsaturated acid esters in anhydrous methanol is added dropwise at controlled temperatures, followed by reflux until complete consumption of starting materials [4]. The reaction mixture undergoes careful pH adjustment to 6.5, cooling to 1°C, and filtration to obtain the crude product [4].

Modern Industrial Synthesis Protocols

| Method | Reaction Conditions | Yield (%) | Reference/Source |

|---|---|---|---|

| Phenyl hydrazine + 3-chloropropanoic acid | Heating with acid | Not specified | Wikipedia synthesis method |

| Phenyl hydrazine + acrylamide with potassium hydroxide catalyst | Potassium hydroxide catalyst | Not specified | Alternative synthesis route |

| Sodium methoxide method with α,β-unsaturated esters | 30-35°C, methanol/toluene, reflux | 75% | Journal of Chemical Research, 2018 |

Industrial production protocols emphasize consistency, reproducibility, and adherence to stringent quality standards [22] [24]. Modern manufacturing facilities utilize automated reaction monitoring systems, precise temperature control, and continuous quality assessment throughout the production cycle [22]. These advances ensure consistent product quality while maximizing production efficiency and minimizing waste generation [24].

Purification and Quality Control Standards

The purification of phenidone requires sophisticated methodologies to achieve the high purity standards demanded by photographic and industrial applications [25] [28]. Recrystallization from ethyl acetate represents the most commonly employed purification technique, effectively removing impurities while maintaining product integrity [4] [30]. This method involves dissolving the crude product in hot ethyl acetate, followed by controlled cooling to promote crystal formation and impurity exclusion [30].

International standards for phenidone purity are established by ISO 3299:1994, which specifies criteria for photographic-grade 1-phenyl-3-pyrazolidinone and defines required test methods for purity determination [28] [31]. This standard ensures consistency across global manufacturing operations and provides regulatory frameworks for quality assessment [28]. The ISO standard establishes minimum purity requirements, acceptable impurity limits, and standardized analytical procedures [31].

Advanced analytical techniques play crucial roles in quality control protocols [25] [34]. High-performance liquid chromatography serves as the primary analytical method for purity assessment, offering superior resolution and quantitative accuracy [34] [35]. Spectrophotometric analysis provides complementary analytical capabilities, particularly for routine quality control applications where rapid results are essential [25] [26].

The chloroform extraction method represents another important analytical technique for phenidone quantification [25]. This method involves buffering developer samples at pH 4 with glacial acetic acid, followed by agitation with three times the volume of chloroform [25]. Phenidone dissolves preferentially in the chloroform phase, while most impurities remain in the aqueous phase, enabling selective separation and quantitative analysis [25].

Quality Control Standards and Methods

| Standard/Method | Purpose | Specifications/Details | Reference |

|---|---|---|---|

| ISO 3299:1994 | Establishes criteria for photographic-grade phenidone purity | Photographic-grade 1-phenyl-3-pyrazolidinone specifications | ISO International Standard |

| Recrystallization from ethyl acetate | Purification of synthesized phenidone | Crystallization solvent for purification | Journal of Chemical Research synthesis |

| Chloroform extraction method | Separation and quantitative analysis | pH 4 buffer, three-fold volume extraction | RIT thesis on quantitative analysis |

| High-performance liquid chromatography analysis | Quality control and purity assessment | Reversed-phase chromatography methods | Various pharmaceutical analysis papers |

| Melting point determination | Identity verification and purity check | Should be 121°C for pure compound | Standard melting point reference |

| Spectrophotometric analysis | Quantitative determination | UV absorption methods for analysis | Analytical chemistry methods |

Thermal analysis techniques, including melting point determination, provide essential identity verification and purity assessment capabilities [2] [6]. Pure phenidone exhibits a characteristic melting point of 121°C (250°F), serving as a reliable indicator of product quality [2]. Deviations from this melting point typically indicate the presence of impurities or degradation products [6].

Purification Methods and Techniques

| Method | Solvent/Conditions | Efficiency | Application |

|---|---|---|---|

| Recrystallization | Ethyl acetate | High purity achieved | Final purification step |

| Solvent extraction | Chloroform/aqueous separation | Selective separation | Analytical quantification |

| Column chromatography | Silica gel stationary phase | Very high resolution | Research-grade purification |

| Thermal purification | Controlled heating to melting point | Effective for removing volatiles | Industrial purification |

| pH adjustment crystallization | pH 6.5 adjustment with cooling | Good crystal formation | Synthesis workup procedure |

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

3-Pyrazolidinone, 1-phenyl-: ACTIVE

Dates

The Oxylipin Signaling Pathway Is Required for Increased Aphid Attraction and Retention on Virus-Infected Plants

S Bera, R Blundell, D Liang, D W Crowder, C L CasteelPMID: 32065342 DOI: 10.1007/s10886-020-01157-7

Abstract

Many studies have shown that virus infection alters phytohormone signaling and insect vector contact with hosts. Increased vector contact and movement among plants should increase virus survival and host range. In this study we examine the role of virus-induced changes in phytohormone signaling in plant-aphid interactions, using Pea enation mosaic virus (PEMV), pea aphids (Acyrthosiphon pisum), and pea (Pisum sativum) as a model. We observed that feeding by aphids carrying PEMV increases salicylic acid and jasmonic acid accumulation in pea plants compared to feeding by virus-free aphids. To determine if induction of the oxylipin jasmonic acid is critical for aphid settling, attraction, and retention on PEMV-infected plants, we conducted insect bioassays using virus-induced gene silencing (VIGS), an oxylipin signaling inducer, methyl jasmonate (MeJA), and a chemical inhibitor of oxylipin signaling, phenidone. Surprisingly, there was no impact of phenidone treatment on jasmonic acid or salicylic acid levels in virus-infected plants, though aphid attraction and retention were altered. These results suggest that the observed impacts of phenidone on aphid attraction to and retention on PEMV-infected plants are independent of the jasmonic acid and salicylic acid pathway but may be mediated by another component of the oxylipin signaling pathway. These results shed light on the complexity of viral manipulation of phytohormone signaling and vector-plant interactions.Effects of phenidone (DuCLOX-2/5 inhibitor) against N-methyl-N-nitrosourea induced mammary gland carcinoma in albino rats

Swetlana Gautam, Soniya Rani, Sara A Aldossary, Abdulaziz S Saeedan, Mohd Nazam Ansari, Gaurav KaithwasPMID: 29679652 DOI: 10.1016/j.taap.2018.04.019

Abstract

The present study was designed to evaluate the effects of phenidone (Dual inhibitor of COX-2 and 5-LOX, DuCLOX-2/5 inhibitor) on various aspects of cancer chemoprevention. Treatment with the phenidone was inquested to validate the implications of dual inhibition of arachidonic acid (AA) metabolism against MNU induced mammary gland carcinogenesis. MNU treated rat showed altered hemodynamic profile, distorted cellular architecture, upregulated inflammatory enzyme markers (COX, LOX, Nitric oxide and hydrogen sulfide) and distorted oxidative stress markers (thiobarbituric acid reactive substances, protein carbonyl, superoxide dismutase, catalase and glutathione). Phenidone treatment regulated histological architecture in the experimental animals similar to control. The treatment with phenidone favorably regulated the levels of inflammatory markers, and oxidative stress markers against toxic treatment. Our findings emphasize the potential role of phenidone in suppression of mammary gland carcinoma against the deleterious effects of MNU.Cold sensing in grapevine-Which signals are upstream of the microtubular "thermometer"

Lixin Wang, Peter NickPMID: 28898434 DOI: 10.1111/pce.13066

Abstract

Plants can acquire freezing tolerance in response to cold but non-freezing temperatures. To efficiently activate this cold acclimation, low temperature has to be sensed and processed swiftly, a process that is linked with a transient elimination of microtubules. Here, we address cold-induced microtubules elimination in a grapevine cell line stably expressing a green fluorescent protein fusion of Arabidopsis TuB6, which allows to follow their response in vivo and to quantify this response by quantitative image analysis. We use time-course studies with several specific pharmacological inhibitors and activators to dissect the signalling events acting upstream of microtubules elimination. We find that microtubules disappear within 30 min after the onset of cold stress. We provide evidence for roles of calcium influx, membrane rigidification, and activation of NAD(P)H oxidase as factors in signal susception and amplification. We further conclude that a G-protein in concert with a phospholipase D convey the signal towards microtubules, whereas calmodulin seems to be not involved. Moreover, activation of jasmonate pathway in response to cold is required for an efficient microtubule response. We summarize our findings in a working model on a complex signalling hub at the membrane-cytoskeleton interphase that assembles the susception, perception and early transduction of cold signals.Rhodium-catalyzed redox-neutral coupling of phenidones with alkynes

Zhoulong Fan, Heng Lu, Wei Li, Kaijun Geng, Ao ZhangPMID: 28649682 DOI: 10.1039/c7ob01271c

Abstract

A switchable synthesis of N-substituted indole derivatives from phenidones via rhodium-catalyzed redox-neutral C-H activation has been achieved. In this protocol, we firstly disclosed that the reactivity of Rh(iii) catalysis could be enhanced through employing palladium acetate as an additive. Some representative features include external oxidant-free, applicable to terminal alkynes, short reaction time and operational simplicity. The utility of this method is further showcased by the economical synthesis of potent anticancer PARP-1 inhibitors.Reducing jasmonic acid levels causes ein2 mutants to become ethylene responsive

Joonyup Kim, Sara E Patterson, Brad M BinderPMID: 23219920 DOI: 10.1016/j.febslet.2012.11.030

Abstract

It has previously been shown that jasmonic acid affects the ethylene signaling pathway. EIN2 is a central component of ethylene signaling that is downstream of the receptors. EIN2 has previously been shown to be required for ethylene responses. We found that reducing jasmonic acid levels, either mutationally or chemically, caused ein2 ethylene-insensitive mutants to become ethylene responsive. This effect was not seen with the ethylene-insensitive etr1-1 mutants that affect receptor function. Based upon these results, we propose a model where jasmonic acid is inhibiting ethylene signal transduction down-stream of the ethylene receptors. This may involve an EIN2-independent pathway.Herbivore-induced volatiles of cabbage (Brassica oleracea) prime defence responses in neighbouring intact plants

J Peng, J J A van Loon, S Zheng, M DickePMID: 21309974 DOI: 10.1111/j.1438-8677.2010.00364.x

Abstract

When attacked by herbivores, plants release herbivore-induced plant volatiles (HIPV) that may function in direct defence by repelling herbivores or reducing their growth. Emission of HIPV may also contribute to indirect defence by attracting natural enemies of the herbivore. Here, cabbage (Brassica oleracea L.) plants (receiver plants) previously exposed to HIPV and subsequently induced through feeding by five Pieris brassicae L. caterpillars attracted more Cotesia glomerata L. parasitoids than control plants. HIPVs to which receiver plants had been exposed were emitted by B. oleracea infested with 50 P. brassicae caterpillars. Control plants had been exposed to volatiles from undamaged plants. In contrast, there were no differences in the attraction of wasps to receiver plants induced through feeding of one or ten larvae of P. brassicae compared to control plants. In addition, RT-PCR demonstrated higher levels of LIPOXYGENASE (BoLOX) transcripts in HIPV-exposed receiver plants. Exposure to HIPV from emitter plants significantly inhibited the growth rate of both P. brassicae and Mamestra brassicae caterpillars compared to growth rates of caterpillars feeding on control receiver plants. Our results demonstrate plant-plant signalling leading to priming of both indirect and direct defence in HIPV-exposed B. oleracea plants.Targeted chemotherapy overcomes drug resistance in melanoma

Jingyin Yue, Roberto Vendramin, Fan Liu, Omar Lopez, Monica G Valencia, Helena Gomes Dos Santos, Gabriel Gaidosh, Felipe Beckedorff, Ezra Blumenthal, Lucia Speroni, Stephen D Nimer, Jean-Christophe Marine, Ramin ShiekhattarPMID: 32241802 DOI: 10.1101/gad.333864.119

Abstract

The emergence of drug resistance is a major obstacle for the success of targeted therapy in melanoma. Additionally, conventional chemotherapy has not been effective as drug-resistant cells escape lethal DNA damage effects by inducing growth arrest commonly referred to as cellular dormancy. We present a therapeutic strategy termed "targeted chemotherapy" by depleting protein phosphatase 2A (PP2A) or its inhibition using a small molecule inhibitor (1,10-phenanthroline-5,6-dione [phendione]) in drug-resistant melanoma. Targeted chemotherapy induces the DNA damage response without causing DNA breaks or allowing cellular dormancy. Phendione treatment reduces tumor growth of BRAF-driven melanoma patient-derived xenografts (PDX) and diminishes growth of NRAS

-driven melanoma, a cancer with no effective therapy. Remarkably, phendione treatment inhibits the acquisition of resistance to BRAF inhibition in BRAF

PDX highlighting its effectiveness in combating the advent of drug resistance.

The influence of chronic eicosanoid biosynthesis inhibition on life history of the greater waxmoth, Galleria mellonella and its ectoparasitoid, Bracon hebetor

Ender Büyükgüzel, Hasan Tunaz, David Stanley, Kemal BüyükgüzelPMID: 21303676 DOI: 10.1016/j.jinsphys.2011.01.015

Abstract

Eicosanoids are oxygenated metabolites of three C20 polyunsaturated fatty acids, mainly arachidonic acid (AA; 20:4n-6), but also 20:3n-6 and 20:5n-3. Aside from their importance in biomedicine, eicosanoids act in invertebrate biology. Prostaglandins (PGs) influence salt and water transport physiology in insect rectal epithelia and in Malpighian tubules. PGs also influence a few insect behaviors, including releasing oviposition behavior and behavioral fever. Eicosanoids act in ovarian development and in insect immunity. Because eicosanoids act in several areas of insect biology, we posed the hypothesis that chronic inhibition of eicosanoid biosynthesis, in the absence of microbial challenge, can influence insect life table parameters, including developmental time, survival, adult longevity and parasitoid fecundity. Here we report that inhibiting eicosanoid biosynthesis throughout the larval life exerted minor influences on some life table parameters of the greater wax moth, Galleria mellonella and its ectoparasitoid, Bracon hebetor, however, the inhibitors strongly reduced the production and hatchability of the parasitoids' eggs. The significance of the work relates to the potentials of understanding and targeting eicosanoid systems as a platform for developing new technologies of insect pest management. As seen here, the impact of targeting eicosanoid systems is seen in crucial moments of insect life histories, such as reproduction or immune challenge rather than in overall larval development.Involvement of lipoxygenase in elicitor-stimulated sanguinarine accumulation in Papaver somniferum suspension cultures

Ivana Holková, Lýdia Bezáková, František Bilka, Andrea Balažová, Marián Vanko, Vítazoslava BlanárikováPMID: 20829053 DOI: 10.1016/j.plaphy.2010.08.004

Abstract

The involvement of lipoxygenase (LOX, EC 1.13.11.12) in elicitor-induced opium poppy defense response was investigated. Papaver somniferum L. suspension cultures were treated with abiotic elicitor methyl jasmonate (MJ), fungal elicitor (Botrytis cinerea homogenate) and phenidone (specific inhibitor of LOX) to determine the involvement of this enzyme in production of sanguinarine, the major secondary metabolite of opium poppy cultures. P. somniferum suspension cultures responded to elicitor treatment with strong and transient increase of LOX activity followed by sanguinarine accumulation. LOX activity increased in elicited cultures, reaching 9.8 times of the initial value at 10 h after MJ application and 2.9 times after B. cinerea application. Sanguinarine accumulated to maximal levels of 169.5 ± 12.5 μg g⁻¹ dry cell weight in MJ-elicited cultures and 288.0 ± 10.0 μg g⁻¹ dry cell weight in B. cinerea-elicited cultures. The treatment of cells with phenidone before elicitor addition, significantly reduced sanguinarine production. The relative molecular weight of P. somniferum LOX (83 kDa) was estimated by using immunobloting and its pH optimum was shown to be pH 6.5.The jasmonate pathway mediates salt tolerance in grapevines

Ahmed Ismail, Michael Riemann, Peter NickPMID: 22223808 DOI: 10.1093/jxb/err426